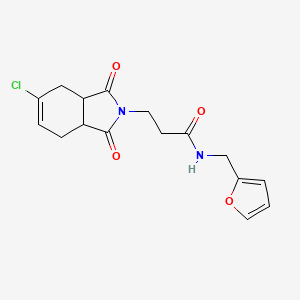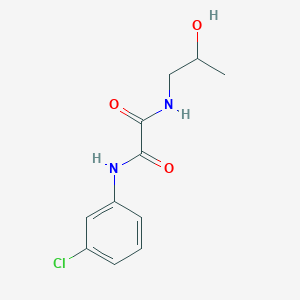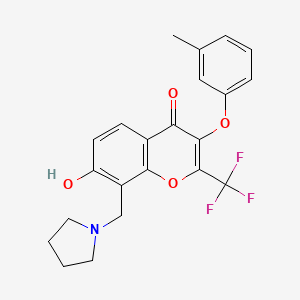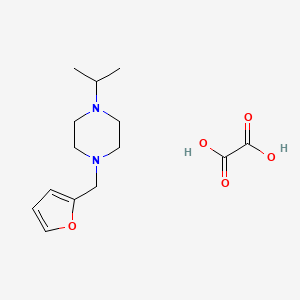
N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride
Overview
Description
N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their potential therapeutic effects on a variety of conditions, including pain, anxiety, and inflammation.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride involves its inhibition of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids act on cannabinoid receptors in the body, which are involved in a variety of physiological processes, including pain, anxiety, and inflammation. By modulating the activity of these receptors, this compound has the potential to produce therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of biochemical and physiological effects in preclinical studies. These effects include reductions in pain, anxiety, and inflammation, as well as improvements in mood and cognition. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, suggesting that it may be well-tolerated in humans.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride is its well-established synthesis method, which allows for the production of large quantities of the compound for research purposes. Additionally, this compound has been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic effects and safety profile.
One limitation of this compound is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects on the endocannabinoid system. Additionally, the potential therapeutic applications of this compound have not yet been fully explored in clinical trials, and more research is needed to determine its efficacy and safety in humans.
Future Directions
There are several potential future directions for research on N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride. One area of focus could be on further elucidating its mechanism of action and its effects on the endocannabinoid system. Additionally, clinical trials could be conducted to determine the efficacy and safety of this compound in humans, particularly for conditions such as pain, anxiety, and inflammation. Finally, research could be conducted on the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential.
Scientific Research Applications
N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has been extensively studied for its potential therapeutic applications, particularly as an FAAH inhibitor. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, anxiety, and inflammation. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, potentially leading to therapeutic effects.
properties
IUPAC Name |
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2.ClH/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14;/h3-6,11-12H,7-10H2,1-2H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOCPDZORQDKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3941021.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine](/img/structure/B3941032.png)
![methyl 4-(5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3941035.png)
![3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3941049.png)
![4-[(2-hydroxy-3-methoxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3941053.png)
![2-[(4-acetyl-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B3941069.png)
![3-{4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl}-N-pyridin-3-ylpropanamide](/img/structure/B3941071.png)
![methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3941079.png)


![2,7,7-trimethyl-4-(3-methyl-2-thienyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941093.png)